N-Dodecyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-L-valine is a derivative of the essential amino acid L-valine, which is known for its role in protein synthesis and muscle metabolism. This compound features a dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the valine molecule, giving it unique amphiphilic properties. These properties make this compound particularly interesting for applications in various fields, including biochemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valine can be synthesized through a series of chemical reactions. One common method involves the reaction of L-valine with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-L-valine undergoes various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Dodecanol, dodecanal, dodecanoic acid.
Reduction: Dodecylamine derivatives.
Substitution: Various N-substituted valine derivatives.
Scientific Research Applications
N-Dodecyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N-Dodecyl-L-valine is largely attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyalkyl)-L-valine: Similar in structure but with a hydroxyl group, making it more hydrophilic.
N-Dodecyl-L-alanine: Similar but with alanine instead of valine, affecting its interaction with biological systems.
N-Dodecyl-L-glycine: Similar but with glycine, which lacks the branched side chain of valine.
Uniqueness
N-Dodecyl-L-valine stands out due to its specific combination of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring the stabilization of lipid bilayers or the solubilization of hydrophobic compounds. Its branched side chain also provides unique steric effects that can influence its interactions with other molecules and surfaces .
Properties
CAS No. |
60653-99-8 |
---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
(2S)-2-(dodecylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
GWFLKPJINZSTEH-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCNC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.